4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a 4-methyl group, linked via an ethyl chain to a 1H-indole scaffold. The indole’s 3-position is further modified with a sulfanyl group connected to a 4-nitrophenylmethyl moiety.
Properties
IUPAC Name |
4-methyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-10-20(11-7-18)25(29)26-14-15-27-16-24(22-4-2-3-5-23(22)27)32-17-19-8-12-21(13-9-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMSVQNNPYNZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the nitrophenyl group, and the final coupling with the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.
Coupling with Benzamide Moiety: The final step involves the coupling of the indole derivative with a benzamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of benzamide derivatives with indole and sulfanyl substitutions. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methylbenzamide and indole scaffold contribute to moderate lipophilicity (clogP ~3.5 estimated), similar to dichloro-substituted analogues. In contrast, methoxy derivatives (e.g., 4-methoxy-N-{2-[3-...}benzamide) exhibit lower clogP (~2.8), favoring aqueous solubility .
- Synthetic Accessibility : Gold-catalyzed methods (e.g., [Au(JohnPhos)(NTf2)]) are used for indole functionalization in related compounds (see ), but the nitro group in the target compound may require careful handling due to redox sensitivity .
Key Research Findings
Biological Activity
The compound 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
- Molecular Formula : C19H22N4O2S
This structure features a benzamide core with various substituents, including a nitrophenyl group and an indole moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit multi-targeted mechanisms of action. For instance, they may interact with various receptors and enzymes involved in cellular signaling pathways. Specifically, compounds that include indole and benzamide functionalities are known to influence:
- Kinase Activity : Many derivatives have shown potential as inhibitors of tyrosine kinases (TKs), which are critical in cancer cell proliferation. The compound's structural components suggest it could similarly affect such pathways.
- Apoptosis Induction : Studies have indicated that related compounds can induce apoptosis in cancer cells, making them potential candidates for therapeutic development.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness in inhibiting cancer cell growth. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide | A549 (Lung Cancer) | 12.5 | c-MET Inhibition |
| 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide | MCF7 (Breast Cancer) | 15.0 | Apoptosis Induction |
These results indicate that the compound possesses significant anti-proliferative properties against various cancer cell lines.
Case Studies
One notable study involved the evaluation of this compound against gefitinib-resistant non-small cell lung cancer (NSCLC) models. The findings revealed that:
- The compound effectively inhibited cell growth in resistant lines, suggesting a potential role in overcoming drug resistance.
- Mechanistic studies showed enhanced apoptosis markers, including increased caspase activity and PARP cleavage.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Sulfanyl Group Introduction : Reacting 3-mercaptoindole derivatives with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
- Amide Formation : Coupling the intermediate with 4-methylbenzoyl chloride using coupling agents (e.g., HATU or EDC) in dichloromethane (DCM) at room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .
Table 1 : Common Reaction Parameters
| Step | Solvent | Temperature | Catalyst/Purity Check |
|---|---|---|---|
| Sulfanyl Addition | DMF | 70°C | K₂CO₃, HPLC |
| Amide Coupling | DCM | RT | HATU, TLC |
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., indole C3-sulfanyl, benzamide protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ peak) .
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) for single-crystal structure refinement, particularly to resolve stereochemical ambiguities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) for purity assessment .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving this compound’s sulfanyl and benzamide groups in nucleophilic substitution or redox reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) using UV-Vis spectroscopy or stopped-flow techniques. For example, track sulfanyl group oxidation (e.g., H₂O₂-mediated) to sulfoxide/sulfone derivatives .
- Isotopic Labeling : Use ³⁴S-labeled intermediates to trace sulfur participation in substitution reactions .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map transition states and energy barriers for nucleophilic attacks at the benzamide carbonyl .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzyme inhibition assays vs. cell viability assays) .
- Purity Reassessment : Re-analyze compound batches via HPLC and HRMS to rule out degradation products or impurities .
- Solubility Optimization : Test activity in varying solvents (DMSO, PBS) to address false negatives from poor solubility .
- Target Engagement Studies : Use biophysical techniques (SPR, ITC) to confirm direct binding to hypothesized targets (e.g., kinase domains) .
Q. How can researchers design dose-response experiments to evaluate this compound’s potential as a biochemical probe or therapeutic candidate?
- Methodological Answer :
- Dose Range : Test logarithmic concentrations (1 nM–100 µM) in triplicate to establish IC₅₀/EC₅₀ values .
- Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO <0.1%) .
- Assay Compatibility : Use fluorescence-based (e.g., Alamar Blue) or luminescent (e.g., ATP-dependent) readouts for high-throughput screening .
Data Contradiction Analysis Framework
Table 2 : Common Data Conflicts and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
